![molecular formula C5H6BrN3O2 B1529080 2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine CAS No. 1674390-11-4](/img/structure/B1529080.png)
2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine
Overview
Description
“2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine” is a chemical compound with the CAS Number: 1674390-11-4. It has a linear formula of C5 H6 Br N3 O2 . The compound is solid in its physical form and is stored at room temperature .
Molecular Structure Analysis
The InChI Code for “2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine” is 1S/C5H6BrN3O2/c6-4-7-5-9(8-4)3-10-1-2-11-5/h1-3H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine” is 220.03 . It’s a solid substance stored at room temperature .Scientific Research Applications
Chemical Properties
“2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine” is a chemical compound with the CAS Number: 1674390-11-4 and a molecular weight of 220.03 .
Synthetic Approaches
The compound belongs to the class of triazolothiadiazines, which have been synthesized using various approaches . These synthetic methods are crucial for the production of the compound and its derivatives for further research and potential applications .
Pharmacological Activities
Triazolothiadiazines, the class of compounds to which “2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine” belongs, have been found to exhibit diverse pharmacological activities . These include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities . They also act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Drug Design and Discovery
The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which include “2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine”, is of profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have been conducted on these compounds .
Safety and Hazards
Future Directions
While specific future directions for “2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine” are not available, research in the field of chemistry of triazolothiadiazines (which are structurally related to this compound) is ongoing, with new synthetic methods for their preparation being developed .
Mechanism of Action
Target of action
Triazolothiadiazines have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The specific targets of these compounds can vary widely depending on their structure and the disease or condition they are designed to treat.
Mode of action
The mode of action of triazolothiadiazines can also vary widely. For example, some triazolothiadiazines may work by inhibiting certain enzymes, while others may interact with specific receptors or other proteins .
Biochemical pathways
The biochemical pathways affected by triazolothiadiazines can be diverse and depend on the specific targets of these compounds. For example, if a triazolothiadiazine is an enzyme inhibitor, it may affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of triazolothiadiazines can vary depending on their specific chemical structure. These properties can greatly influence the bioavailability of these compounds .
Result of action
The molecular and cellular effects of triazolothiadiazines can include changes in cell signaling, gene expression, and other cellular processes, depending on their specific mode of action .
Action environment
The action, efficacy, and stability of triazolothiadiazines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
2-bromo-7,8-dihydro-5H-[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c6-4-7-5-9(8-4)3-10-1-2-11-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIKQVUNBYGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=NN2CO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167821 | |
Record name | 5H-[1,2,4]Triazolo[5,1-b][1,5,3]dioxazepine, 2-bromo-7,8-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine | |
CAS RN |
1674390-11-4 | |
Record name | 5H-[1,2,4]Triazolo[5,1-b][1,5,3]dioxazepine, 2-bromo-7,8-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1674390-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-[1,2,4]Triazolo[5,1-b][1,5,3]dioxazepine, 2-bromo-7,8-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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